REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:11]([CH2:13][CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=2)[CH3:12])[CH:6]=[C:7]([O:9]C)[CH:8]=1.C(O)(=O)C.Br.[H][H]>O>[OH:2][C:3]1[CH:4]=[C:5]([CH:11]([CH2:13][CH2:14][CH2:15][C:16]2[CH:17]=[CH:18][C:19]([F:22])=[CH:20][CH:21]=2)[CH3:12])[CH:6]=[C:7]([OH:9])[CH:8]=1
|
Name
|
2-(3,5-dimethoxyphenyl)-5-(p-fluorophenyl)pentane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)C(C)CCCC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While cooling
|
Type
|
CUSTOM
|
Details
|
was placed in an 87°
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
ADDITION
|
Details
|
treated with charcoal and MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to yield 45 g
|
Type
|
DISTILLATION
|
Details
|
of 2-(3,5-dihydroxyphenyl)-5-(p-fluorophenyl)pentane as a brown oil which distills at 180°/0.01 mmHg
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=C(C1)O)C(C)CCCC1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |